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Tetrafluoroethylene - 9002-84-0

Tetrafluoroethylene

Catalog Number: EVT-6490994
CAS Number: 9002-84-0
Molecular Formula: C2F4
Molecular Weight: 100.01 g/mol
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Product Introduction

Future Directions

Future research directions in material science related to PTFE include:- Developing PTFE composites with enhanced mechanical properties for demanding applications. []- Modifying PTFE surfaces to improve adhesion for specific applications. []- Exploring new synthesis methods for PTFE to control its microstructure and properties. []

Biomedical Engineering

Source and Classification

Tetrafluoroethylene is primarily sourced through the pyrolysis of chlorodifluoromethane, also known as hydrofluorocarbon-22. It is classified under the category of alkenes due to its double bond between carbon atoms, and it falls within the broader class of organofluorine compounds. Its molecular formula is C2F4C_2F_4, indicating two carbon atoms and four fluorine atoms.

Synthesis Analysis

Methods of Synthesis

The synthesis of tetrafluoroethylene can be achieved through several methods, with pyrolysis being the most prominent. The two main processes include:

  1. Pyrolysis of Chlorodifluoromethane: This method involves heating chlorodifluoromethane at high temperatures (typically between 700°C and 1000°C) to break down the molecule into tetrafluoroethylene and other by-products. The reaction conditions can be optimized to maximize the yield of tetrafluoroethylene while minimizing undesirable by-products such as octafluorocyclobutane .
  2. Pyrolysis of Pentafluoropropionate Salts: A newer method utilizes the pyrolysis of potassium pentafluoropropionate, which has been shown to produce high-purity tetrafluoroethylene along with carbon dioxide .

Technical Details

The pyrolysis process requires careful control of temperature and pressure to ensure optimal reaction conditions. For example, maintaining a feed stream temperature between 300°C and 450°C is crucial for maximizing tetrafluoroethylene yield . Additionally, using gas chromatography allows for precise monitoring of product concentrations during synthesis.

Molecular Structure Analysis

Structure and Data

Tetrafluoroethylene has a simple molecular structure characterized by a double bond between two carbon atoms, each bonded to two fluorine atoms. The structure can be represented as follows:

F2C=CF2\text{F}_2C=CF_2

This configuration results in a planar geometry due to the sp² hybridization of the carbon atoms, leading to significant electron-withdrawing effects from the fluorine atoms.

Molecular Data

  • Molecular Weight: Approximately 100.02 g/mol
  • Boiling Point: -76.3 °C
  • Melting Point: -144.0 °C
Chemical Reactions Analysis

Reactions and Technical Details

Tetrafluoroethylene undergoes various chemical reactions, including polymerization and oxidation:

  1. Polymerization: Tetrafluoroethylene can polymerize to form polytetrafluoroethylene, a highly useful material known for its non-stick properties and chemical resistance.
  2. Oxidation Reactions: Tetrafluoroethylene can react with oxygen under specific conditions, leading to the formation of tetrafluoroethylene oxide and other derivatives . These reactions can be initiated through photochemical methods or by using radical initiators.

Technical Insights

The oxidation process typically requires controlled environments to prevent explosive reactions, especially when mixed with air at elevated pressures .

Mechanism of Action

Process and Data

The mechanism behind tetrafluoroethylene's reactivity involves its ability to form free radicals during reactions, particularly in polymerization processes. The presence of fluorine atoms significantly stabilizes these radicals, allowing for chain reactions that lead to polymer formation.

In oxidation reactions, tetrafluoroethylene can undergo radical chain mechanisms where oxygen interacts with excited state species generated from tetrafluoroethylene itself or from external initiators .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless gas
  • Odor: Odorless
  • Density: 1.55 g/L (at 0 °C)

Chemical Properties

  • Reactivity: Highly reactive under certain conditions; can form explosive mixtures with air.
  • Stability: Stable under normal conditions but can decompose at high temperatures.
  • Solubility: Slightly soluble in water; more soluble in organic solvents.

Relevant studies have shown that tetrafluoroethylene exhibits unique thermal properties that make it suitable for various applications in high-temperature environments .

Applications

Tetrafluoroethylene has numerous scientific uses, primarily in the production of fluoropolymers such as:

  • Polytetrafluoroethylene: Widely used in non-stick coatings for cookware.
  • Fluorinated elastomers: Employed in seals and gaskets due to their excellent chemical resistance.
  • Electrical insulation materials: Used in cables and wires due to their dielectric properties.

Additionally, tetrafluoroethylene's unique properties make it valuable in specialized applications such as aerospace components and chemical processing equipment where durability and resistance to harsh environments are critical.

Synthesis and Industrial Production Methodologies

Historical Evolution of TFE Synthesis Techniques

The development of tetrafluoroethylene (TFE) synthesis spans over a century, marked by incremental innovations driven by industrial demands. The earliest documented synthesis dates to 1890, when "dicarbon tetrafluoride" (later identified as TFE) was produced via zinc-mediated dehalogenation of bromotrifluoroethylene derivatives. However, this method yielded impure TFE with low efficiency due to uncontrolled side reactions [1]. A transformative breakthrough occurred in 1938 when Roy Plunkett at DuPont accidentally polymerized TFE into polytetrafluoroethylene (PTFE) while studying refrigerant gases. This discovery spurred systematic efforts to optimize TFE production, culminating in the 1940s with the pyrolysis of chlorodifluoromethane (R-22, CHF₂Cl), which remains the dominant industrial process today [9].

Alternative laboratory-scale methods emerged to address safety and scalability challenges. In the 1950s, researchers at 3M and Haszeldine independently developed the pyrolysis of pentafluoropropionate salts (e.g., CF₃CF₂COO⁻K⁺), producing TFE and CO₂ at ~80–90% yield [3]. This method gained traction in academic settings due to its avoidance of high temperatures and hazardous intermediates. Concurrently, PTFE depolymerization was explored, where scrap polymer was vacuum-pyrolyzed (650–700°C) to regenerate TFE monomer. Though conceptually elegant, this approach struggled with byproducts like perfluoroisobutylene (PFIB), a potent toxin, limiting industrial adoption [1] [3].

Table 1: Evolution of TFE Synthesis Methods

PeriodMethodKey InnovationYield/Limitations
1890–1930sZinc dehalogenationFirst isolation of TFE<50%, impurity-laden
1940sR-22 pyrolysisScalable monomer production75–90%, HCl byproduct
1950sPentafluoropropionate pyrolysisSafer lab-scale synthesis80–98%, requires salt preparation
1960sCatalytic R-22 pyrolysisEnhanced selectivity85–95%, reduced coking

Industrial-Scale Pathways: Pyrolysis of Chlorodifluoromethane

Modern TFE production relies predominantly on the thermal cracking of chlorodifluoromethane (R-22), executed in two stages:

  • R-22 Synthesis: Chloroform (CHCl₃) reacts with anhydrous hydrogen fluoride (HF) at 60–100°C using antimony catalysts:$$\ce{CHCl3 + 2HF -> CHClF2 + 2HCl}$$
  • Pyrolysis: R-22 is vaporized, diluted with steam/nitrogen, and cracked at 700–900°C in tubular reactors:$$\ce{2CHClF2 -> C2F4 + 2HCl}$$

Critical process parameters include:

  • Residence time (0.1–5 sec): Shorter times minimize oligomerization.
  • Temperature control: Adiabatic compression preheats feed gases to 550°C before entering radiant zones [4] [8].
  • Dilution: Steam or nitrogen (10–50% v/v) suppresses soot formation and dissipates heat [8]. Post-reaction, the effluent is rapidly quenched to 200°C to prevent TFE decomposition, followed by HCl scrubbing (NaOH solution) and distillation to isolate TFE at >99.9% purity [4] [6].

Table 2: Industrial Pyrolysis Operating Parameters

ParameterOptimal RangeImpact on TFE Yield
Temperature750–850°C<750°C: Incomplete conversion; >850°C: Carbonization
PressureNear-atmosphericElevated pressure favors oligomers
R-22 concentration60–80% in steamHigher concentrations increase coke yield
Quenching rate<0.1 sec to 200°CPrevents TFE polymerization

Catalytic Mechanisms in Halocarbon Conversion Processes

Catalysts play a pivotal role in optimizing TFE yield by lowering activation barriers and redirecting reaction pathways. Early non-catalytic pyrolysis required temperatures >800°C, but introducing metal fluorides (e.g., AlF₃, CaF₂) reduced optimal temperatures to 650–750°C. These catalysts function via surface-mediated radical generation:

  • R-22 adsorbs onto catalyst acidic sites, losing HCl to form :CF₂ (difluorocarbene).
  • Difluorocarbenes dimerize to TFE:$$\ce{2:CF2 -> C2F4}$$

Copper-modified catalysts (e.g., Cu/AlF₃-CaF₂) further enhance performance by promoting electron transfer, increasing TFE selectivity to 85–95% versus 70% in non-catalytic systems [2] [7]. Copper’s efficacy stems from its ability to stabilize intermediate radicals and resist HF poisoning—a common deactivation mechanism [2].

Fluoride-supported palladium catalysts (Pd/AlF₃) have also been explored for halogen exchange reactions, converting chlorofluorocarbons directly to TFE precursors. However, Pd systems face challenges with sintering and carbon deposition above 600°C [7].

Byproduct Mitigation Strategies in TFE Manufacturing

The pyrolysis of R-22 generates complex byproducts requiring rigorous control:

  • Hydrogen chloride (HCl): Removed via alkaline scrubbing (0.5M NaOH), producing NaCl waste [4].
  • Perfluoroisobutylene (PFIB): A toxic cyclic dimer (0.1–1% yield) neutralized by hydrolysis at 200°C or catalytic oxidation [1] [3].
  • Oligomers and soot: Minimized through steam dilution, which gasifies carbon deposits:$$\ce{C + H2O -> CO + H2}$$

Process innovations like cryogenic separation recover unreacted R-22 for recycling, while distillation under inert atmosphere prevents TFE peroxidation. Modern plants also employ real-time GC-MS monitoring to detect trace impurities like hexafluoropropylene (HFP), ensuring product suitability for polymerization [4] [6] [10].

Table 3: Major Byproducts and Mitigation Techniques

ByproductFormation PathwayMitigation Strategy
HClR-22 dehydrohalogenationWet scrubbing with NaOH
PFIBTFE cyclodimerizationThermal hydrolysis at 200°C
Carbon sootR-22 over-pyrolysisSteam gasification
CO/CO₂Carbene oxidationOxygen exclusion during pyrolysis

Properties

CAS Number

9002-84-0

Product Name

Tetrafluoroethylene

IUPAC Name

1,1,2,2-tetrafluoroethene

Molecular Formula

C2F4

Molecular Weight

100.01 g/mol

InChI

InChI=1S/C2F4/c3-1(4)2(5)6

InChI Key

BFKJFAAPBSQJPD-UHFFFAOYSA-N

SMILES

C(=C(F)F)(F)F

Solubility

Insoluble (NTP, 1992)
0.00 M
No substance has been found which will dissolve the polymer at moderate temperatures
In water, 1.59X10+2 mg/L at 25 °C
Solubility in water, mg/l at 25 °C: 159 (very slightly soluble)

Canonical SMILES

C(=C(F)F)(F)F

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